N-(2-bromo-4-methylphenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide
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Overview
Description
N~4~-(2-BROMO-4-METHYLPHENYL)-1,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE is an organic compound with a complex structure that includes a bromine atom, a methyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2-BROMO-4-METHYLPHENYL)-1,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 2-bromo-4-methylphenylhydrazine with 1,5-dimethyl-1H-pyrazole-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine, in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N~4~-(2-BROMO-4-METHYLPHENYL)-1,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~4~-(2-BROMO-4-METHYLPHENYL)-1,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N4-(2-BROMO-4-METHYLPHENYL)-1,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
2’-Bromo-4’-methylacetanilide: Similar in structure but lacks the pyrazole ring.
N-(2-Bromo-4-methylphenyl)acetamide: Another similar compound with different functional groups.
Uniqueness
N~4~-(2-BROMO-4-METHYLPHENYL)-1,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE is unique due to the presence of both the bromine atom and the pyrazole ring, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H14BrN3O |
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Molecular Weight |
308.17 g/mol |
IUPAC Name |
N-(2-bromo-4-methylphenyl)-1,5-dimethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C13H14BrN3O/c1-8-4-5-12(11(14)6-8)16-13(18)10-7-15-17(3)9(10)2/h4-7H,1-3H3,(H,16,18) |
InChI Key |
JHPIVUZMELWMDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=C2)C)C)Br |
Origin of Product |
United States |
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